BML-259

Overview

Description

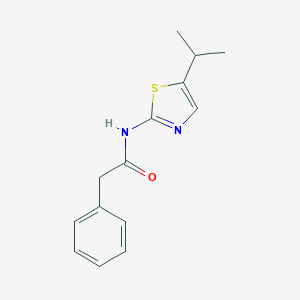

BML-259 is a compound belonging to the class of acetamides. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Mechanism of Action

Target of Action

BML-259 primarily targets Cyclin-Dependent Kinase 5 (CDK5) and Cyclin-Dependent Kinase 2 (CDK2) . These kinases play crucial roles in cell cycle regulation and transcriptional processes .

Mode of Action

This compound inhibits CDK5 and CDK2 by binding to these kinases, thereby preventing their normal function . It has been found to inhibit CDK5 with an IC50 of 64 nM and CDK2 with an IC50 of 98 nM .

Biochemical Pathways

This compound affects the biochemical pathways involving CDK5 and CDK2. Specifically, it inhibits the phosphorylation of RNA Polymerase II by CDKC;2, a process crucial for the general transcriptional machinery . This inhibition impacts the circadian clock periods in Arabidopsis thaliana .

Pharmacokinetics

It is known that this compound is cell-permeable , which suggests it can readily cross cell membranes and reach its intracellular targets.

Result of Action

The inhibition of CDK5 and CDK2 by this compound leads to a decrease in the expression of most clock-associated genes . This results in a lengthening of the circadian period in Arabidopsis thaliana .

Action Environment

It is known that the circadian clock, which this compound impacts, plays a crucial role in helping organisms adapt to diurnal changes in the environment .

Biochemical Analysis

Biochemical Properties

BML-259 interacts with cyclin-dependent kinases, specifically Cdk5 and Cdk2, with IC50s of 64 and 98 nM respectively . This interaction inhibits the activity of these kinases, which play crucial roles in cell cycle regulation and neuronal development .

Cellular Effects

This compound has been shown to protect cells against non-Aβ component of Alzheimer’s disease amyloid (NAC)-evoked cell death This suggests that this compound may influence cell function by modulating cell signaling pathways related to cell survival and death

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of cyclin-dependent kinases. Specifically, it binds to Cdk5 and Cdk2, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular processes, as these kinases play key roles in cell cycle regulation and neuronal development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BML-259 typically involves the reaction of 2-phenylacetic acid with 5-propan-2-yl-2-thiazolylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

BML-259 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

BML-259 has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and antiviral agent.

Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators.

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

BML-259 is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of a phenyl group and a propan-2-yl group on the thiazole ring differentiates it from other thiazole derivatives, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name |

2-phenyl-N-(5-propan-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c1-10(2)12-9-15-14(18-12)16-13(17)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRZXNLKVUEFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587883 | |

| Record name | 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267654-00-2 | |

| Record name | 2-Phenyl-N-[5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

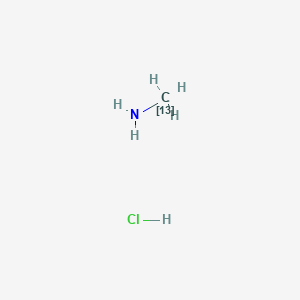

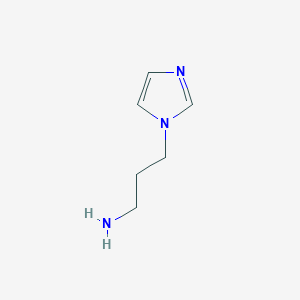

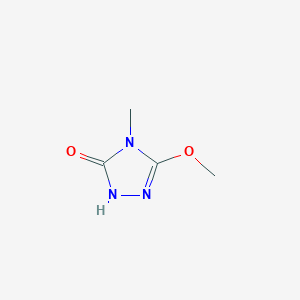

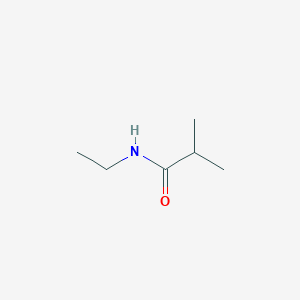

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

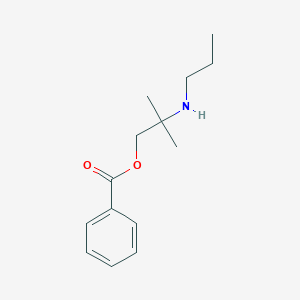

Feasible Synthetic Routes

Q1: How does 2-phenyl-N-(5-propan-2-yl-2-thiazolyl)acetamide (BML-259) interact with its target in Arabidopsis and what are the downstream effects?

A1: this compound targets CYCLIN DEPENDENT KINASE C;2 (CDKC;2) in Arabidopsis thaliana [, ]. This kinase is responsible for phosphorylating the C-terminal domain of RNA polymerase II, a crucial step in the general transcriptional machinery []. By inhibiting CDKC;2, this compound reduces RNA polymerase II phosphorylation, leading to decreased expression of clock-associated genes and ultimately lengthening the Arabidopsis circadian period [, ].

Q2: What structural modifications to this compound have been explored and how do they affect its activity on the Arabidopsis circadian clock?

A2: Structure-function studies revealed that the thiazole ring in this compound is essential for its period-lengthening activity []. Modifications to the acetamide, isopropyl, and phenyl groups were tolerated without significant impact on activity []. Interestingly, replacing the phenyl ring with a thiophenyl ring, as in the analog TT-361, resulted in stronger period-lengthening activity and CDKC;2 inhibition compared to this compound []. This suggests that specific structural modifications can be utilized to modulate the compound's potency and potentially its selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.